molecular formula C11H16O B8645586 5-Cyclopentyl-5-methyl-2-cyclopentenone CAS No. 61650-81-5

5-Cyclopentyl-5-methyl-2-cyclopentenone

Cat. No. B8645586
CAS RN: 61650-81-5
M. Wt: 164.24 g/mol
InChI Key: TWYAWKZHHZCDOA-UHFFFAOYSA-N
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Patent
US03981911

Procedure details

Four grams (0.026 mole) of 2-cyclopentyl-2-methyl-cyclopentanone dissolved in 20 ml. of chloroform is cooled to 0°C. and 4.2 g. (0.026 mole) of bromine is added over a 40 minute interval. An aqueous 5 wt. % solution of sodium bisulfite is added to destroy the excess bromine followed by 10 wt. % aqueous sodium hydroxide solution to achieve a pH of 7. The aqueous layer is discarded after back extraction with 20 ml. of chloroform. After washing the combined chloroform layers with water and drying over magnesium sulfate, the chloroform is removed at reduced pressure. Pyridine, 20 ml., is added and the solution is refluxed for one hour, cooled and diluted with 100 ml. water. 100 Ml. of chloroform is added and the layers are separated. The chloroform layer is washed with 50 ml. of 6 molar HCl and then dried over magnesium sulfate. Evaporation gives 5-cyclopentyl-5-methyl-2-cyclopentenone suitable for use in the Diels-Alder reaction of Step 1.
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0.026 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2([CH3:12])[CH2:10][CH2:9][CH2:8][C:7]2=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.BrBr.S(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[CH:1]1([C:6]2([CH3:12])[C:7](=[O:11])[CH:8]=[CH:9][CH2:10]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.026 mol
Type
reactant
Smiles
C1(CCCC1)C1(C(CCC1)=O)C
Step Two
Name
Quantity
0.026 mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess bromine
EXTRACTION
Type
EXTRACTION
Details
after back extraction with 20 ml
WASH
Type
WASH
Details
After washing the combined chloroform layers with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform is removed at reduced pressure
ADDITION
Type
ADDITION
Details
, is added
TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with 100 ml
ADDITION
Type
ADDITION
Details
of chloroform is added
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The chloroform layer is washed with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 6 molar HCl and then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1(CC=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.